1-Hexyl-4-nitrobenzene
Overview
Description
1-Hexyl-4-nitrobenzene is an organic compound with the molecular formula C₁₂H₁₇NO₂. It consists of a benzene ring substituted with a hexyl group at the first position and a nitro group at the fourth position. This compound is part of the nitrobenzene family, known for its aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-nitrobenzene can be synthesized through the nitration of 1-hexylbenzene. The nitration process involves the reaction of 1-hexylbenzene with a mixture of concentrated sulfuric acid and nitric acid. This reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat dissipation. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-4-nitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of a halogen and a Lewis acid catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acid catalysts (e.g., aluminum chloride).
Major Products Formed:
Reduction: 1-Hexyl-4-aminobenzene.
Substitution: this compound derivatives with halogen substituents.
Scientific Research Applications
1-Hexyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-nitrobenzene primarily involves its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Nitrobenzene: The simplest nitrobenzene compound with a single nitro group attached to the benzene ring.
1-Methyl-4-nitrobenzene: Similar structure with a methyl group instead of a hexyl group.
1-Ethyl-4-nitrobenzene: Similar structure with an ethyl group instead of a hexyl group.
Uniqueness: 1-Hexyl-4-nitrobenzene is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its shorter alkyl chain analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules.
Properties
IUPAC Name |
1-hexyl-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXUZXLBPAZJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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